4-Amino-1-benzylpyrrolidin-2-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

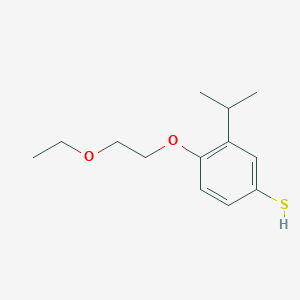

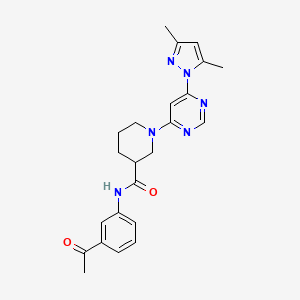

4-Amino-1-benzylpyrrolidin-2-one dihydrochloride is a chemical compound with the CAS Number: 2044703-04-8 . It has a molecular weight of 263.17 and its molecular formula is C11H16Cl2N2O . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O.2ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.16 . The compound is soluble, with a solubility of 0.58 mg/ml .Aplicaciones Científicas De Investigación

Metabolic Trapping and Electrophilic Species Characterization

Research into the metabolism of 1-benzylpyrrolidine has revealed its capacity to generate electrophilic species, such as iminium ions, which can alkylate nucleophilic functionalities present on microsomal macromolecules. This insight has implications for understanding the metabolic pathways and potential toxicological profiles of related compounds (Ho & Castagnoli, 1980).

Neuroleptic Activity of Benzamides

A study on the synthesis and neuroleptic activity of benzamides, including derivatives of 1-benzylpyrrolidine, highlights the potential for these compounds in the treatment of psychosis. Particularly, the research points to the significant potency and potential reduced side effects of these compounds in psychosis treatment (Iwanami et al., 1981).

Catalytic Intramolecular Hydroamination

In the context of chemical synthesis, the platinum-catalyzed intramolecular hydroamination of unactivated olefins using secondary alkylamines, including 1-benzylpyrrolidine derivatives, demonstrates an efficient route to pyrrolidine derivatives. This method shows promise for the synthesis of complex nitrogen-containing structures with high functional group compatibility (Bender & Widenhoefer, 2005).

Chemotherapeutic Applications

Another avenue of research involves the exploration of benzochromene derivatives, synthesized from reactions involving 1-benzylpyrrolidine derivatives, for their anti-proliferative properties against cancer cell lines. This work suggests the potential for these compounds as candidates in cancer chemotherapy, particularly for colorectal cancer treatment (Ahagh et al., 2019).

Antihyperglycemic Agents

Further research has led to the development of compounds such as [[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones, synthesized from 1-benzylpyrrolidine derivatives. These have shown potent antihyperglycemic activity, which could be beneficial in the treatment of conditions like diabetes (Cantello et al., 1994).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

4-amino-1-benzylpyrrolidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.2ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLMCJLUPOMUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)